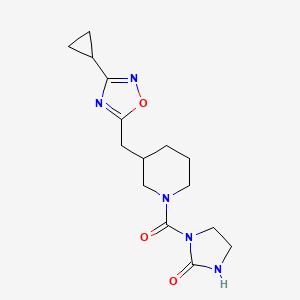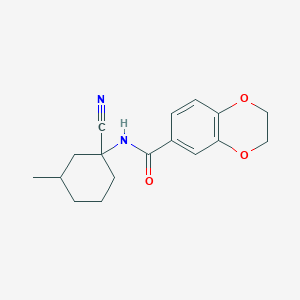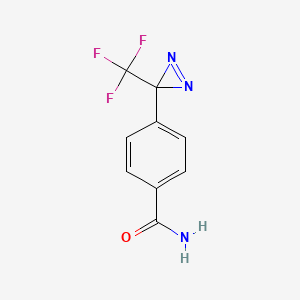![molecular formula C16H13ClN4O2S B2887704 8-chloro-2-(4-methylthiazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034531-82-1](/img/structure/B2887704.png)
8-chloro-2-(4-methylthiazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen. Thiazoles are often used in pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The compound has a complex structure with multiple rings, including a thiazole ring and a dipyridopyrimidine ring. The presence of chlorine suggests it might have interesting reactivity .Chemical Reactions Analysis
Thiazoles can undergo a variety of reactions, including nucleophilic substitution at the 2-position and electrophilic substitution at the 5-position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Thiazoles are generally stable and can form hydrogen bonds, which could affect their solubility and reactivity .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Thiazole derivatives, which are present in these compounds, have been found to exhibit significant antimicrobial activity . They have been used as a starting material for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
Antifungal Activity
Thiazole derivatives have also shown potential as antifungal agents . This suggests that the compounds could potentially be developed into antifungal drugs.
Antiviral Activity
Thiazole derivatives have been found to exhibit anti-HIV activity . This suggests that these compounds could potentially be used in the development of antiviral drugs.
Anticancer Activity
Thiazole derivatives have shown promising results in the field of cancer research . They have been found to exhibit antitumor and cytotoxic activities , suggesting potential applications in cancer treatment.
Anti-Inflammatory & Analgesic Agents
Thiazole derivatives have been found to exhibit anti-inflammatory and analgesic activities . This suggests potential applications in the treatment of conditions involving inflammation and pain.
Anticonvulsant Activity
1,3,4-Thiadiazole moiety, which is similar to thiazole, has shown good potency as anticonvulsant agents which are highly effective and have less toxicity . This suggests that these compounds could potentially be used in the treatment of conditions like epilepsy.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
13-chloro-5-(4-methyl-1,3-thiazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2S/c1-9-14(24-8-18-9)16(23)20-5-4-12-11(7-20)15(22)21-6-10(17)2-3-13(21)19-12/h2-3,6,8H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEZXLBLVRWKEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-chloro-2-(4-methylthiazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

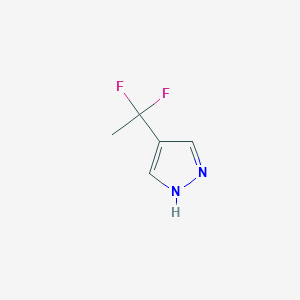
![N-[1-(benzotriazol-1-yl)butyl]pyridin-2-amine](/img/structure/B2887622.png)
![[3-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2887624.png)

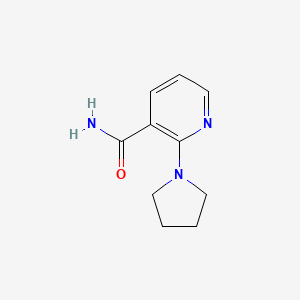
![1-(4-bromophenyl)-2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)ethanone](/img/structure/B2887628.png)
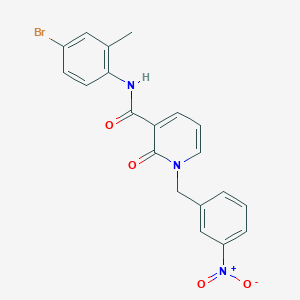
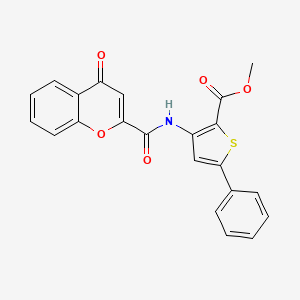

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethylbenzamide](/img/structure/B2887637.png)

